Chromium hydroxide sulfate

Description

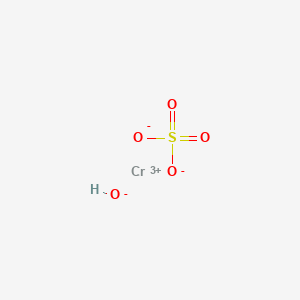

Structure

2D Structure

Properties

IUPAC Name |

chromium(3+);hydroxide;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHWASKZZBZKOE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-]S(=O)(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrOHSO4, CrHO5S | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-53-8 (Parent) | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20892186 | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Green powder soluble in water at 2000 g/L; [ACGIH], GREEN POWDER. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium hydroxide sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 200 | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 g/cm³ | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

12336-95-7 | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12336-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium hydroxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

>900 °C | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Chromium Hydroxide Sulfate

Introduction

Chromium hydroxide (B78521) sulfate (B86663), often referred to as basic chromium sulfate, is an inorganic compound with the general chemical formula Cr(OH)SO₄.[1][2] This compound typically presents as a green, amorphous powder and holds significant industrial and research value.[1][3][4] It is a pivotal material in the leather tanning industry, where it cross-links collagen fibers, and serves as a versatile precursor for the synthesis of various chromium-based materials, including catalysts, pigments, and specialty alloys.[1][5]

This technical guide provides an in-depth overview of the principal synthesis methodologies and characterization techniques for chromium hydroxide sulfate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, structured data for comparative analysis, and visual workflows to facilitate a comprehensive understanding of this compound.

Synthesis Methodologies

The synthesis of this compound can be achieved through several chemical routes, including precipitation from aqueous solutions, reduction of hexavalent chromium, and hydrothermal methods. The chosen method influences the final product's properties, such as basicity, particle size, and purity.

Precipitation Methods

Precipitation is a common and direct approach for synthesizing this compound, involving the controlled formation of the solid product from a solution.

Experimental Protocol 2.1.1: Partial Neutralization This method involves the partial neutralization of a chromium(III) salt solution with a base.

-

Preparation: Prepare an aqueous solution of chromium(III) sulfate (e.g., 0.5 M).

-

Titration: While stirring vigorously, slowly add a hydroxide base, such as sodium hydroxide (NaOH) solution (e.g., 1.0 M), dropwise to the chromium(III) sulfate solution.

-

pH Control: Continuously monitor the pH of the solution. The key to this process is maintaining the pH within a specific range, typically between 2.0 and 4.0, to facilitate the partial hydrolysis and precipitation of Cr(OH)SO₄ rather than the complete precipitation of chromium hydroxide (Cr(OH)₃).[5]

-

Aging: Once the desired pH is reached and the precipitate has formed, allow the mixture to age for a predetermined period (e.g., 2-4 hours) at a constant temperature to ensure uniform particle characteristics.

-

Separation & Washing: Separate the green precipitate from the solution via vacuum filtration. Wash the collected solid multiple times with deionized water to remove soluble impurities.

-

Drying: Dry the final product in an oven at a controlled temperature (e.g., 100-120°C) until a constant weight is achieved.[6]

Experimental Protocol 2.1.2: Homogeneous Precipitation via Urea (B33335) Hydrolysis This technique produces uniform particles by slowly increasing the pH through the thermal decomposition of urea.

-

Solution Preparation: Dissolve a trivalent chromium salt, such as chromium(III) sulfate, and urea in deionized water.

-

Heating: Heat the solution to a temperature between 90°C and its boiling point.[5] The heat will cause the urea to slowly hydrolyze into ammonia (B1221849) and carbon dioxide, gradually and uniformly raising the pH of the solution.

-

Precipitation: As the pH rises, this compound will precipitate out of the solution. One study noted complete precipitation occurred over two hours on a steam bath, reaching a final pH of 7.2.[5]

-

Separation & Washing: Cool the mixture to room temperature. Collect the precipitate by centrifugation or filtration and wash thoroughly with deionized water.

-

Drying: Dry the washed precipitate in an oven to obtain the final powder.

Reduction Method

Reduction methods involve converting hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) in the presence of sulfate ions.

Experimental Protocol 2.2.1: Organic Reduction This is a widely used industrial method employing an organic reducing agent.[3][7]

-

Acidification: In a lead-lined or glass-lined reactor equipped with a stirrer, acidify a sodium dichromate mother liquor with sodium bisulfate solution or sulfuric acid.[7]

-

Reduction: While stirring, slowly add an organic reducing agent, such as sucrose.[3] The hexavalent chromium is reduced to trivalent chromium.

-

Reaction Completion: Maintain the solution at a boil near the end of the reaction to ensure it proceeds to completion. The resulting product is a viscous, syrup-like liquid.[3][7]

-

Purification: Dilute the liquid with water and cool it to below 10°C to crystallize out a portion of the sodium sulfate.[7]

-

Separation & Finishing: Separate the liquid basic chromium sulfate product via centrifugation. The liquid can then be concentrated and spray-dried to yield the solid, powdered form.[7]

Hydrothermal Synthesis

Hydrothermal methods use high-temperature, high-pressure water to synthesize crystalline materials.

Experimental Protocol 2.3.1: High-Temperature Aqueous Synthesis

-

Preparation: Prepare an aqueous solution of chromium(III) sulfate (e.g., 0.23 M).

-

Reaction: Place the solution in a sealed, high-pressure vessel (autoclave), such as one made of type 316 stainless steel.[8]

-

Heating: Heat the vessel to a high temperature, for instance, 250°C to 300°C, for a duration of several hours (e.g., 24 hours).[8]

-

Product Formation: Under these conditions, crystalline this compound phases, such as Cr₃(SO₄)₂(OH)₅·H₂O, will precipitate from the solution.[8]

-

Recovery: After cooling the vessel, recover the crystalline solid product by filtration, wash with deionized water, and dry.

Characterization Techniques

A suite of analytical techniques is employed to determine the structural, morphological, spectroscopic, and thermal properties of the synthesized this compound.

Structural and Morphological Analysis

Experimental Protocol 3.1.1: X-ray Diffraction (XRD) XRD is the primary technique for identifying crystalline phases and determining crystal structure.

-

Sample Preparation: The dried powder sample is finely ground using a mortar and pestle to ensure random crystal orientation. The powder is then packed into a sample holder.

-

Data Acquisition: The sample is analyzed using an X-ray diffractometer, typically with Cu-Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a specified step size and scan speed.

-

Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.[8] Amorphous materials will produce a broad halo rather than sharp peaks.

Experimental Protocol 3.1.2: Scanning Electron Microscopy (SEM) SEM is used to visualize the surface morphology and particle shape of the synthesized material.

-

Sample Mounting: A small amount of the powder is mounted onto an aluminum stub using double-sided carbon tape.

-

Sputter Coating: To prevent charging under the electron beam, the sample is coated with a thin conductive layer (e.g., gold or carbon) using a sputter coater.

-

Imaging: The stub is placed in the SEM chamber. The surface is scanned with a focused electron beam, and the resulting secondary electron signals are used to generate high-resolution images of the sample's morphology. Studies have shown morphologies such as hexagonal prisms for chromium-containing precipitates.[9]

Spectroscopic Analysis

Experimental Protocol 3.2.1: Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy identifies the functional groups present in a sample by measuring the absorption of infrared radiation.

-

Sample Preparation: A small amount of the dried sample (1-2 mg) is mixed with ~200 mg of dry potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: The positions and shapes of the absorption bands in the spectrum are used to identify characteristic functional groups, such as sulfate (SO₄²⁻) and hydroxide (-OH) groups.[5] The sharpening of peaks can indicate a transition from an amorphous to a crystalline state.[5]

Thermal Analysis

Experimental Protocol 3.3.1: Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and hydration.[5]

-

Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Data Acquisition: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25-1000°C) under a controlled atmosphere (e.g., nitrogen or air).

-

Analysis: The resulting thermogram plots mass loss versus temperature. Mass loss steps correspond to events such as dehydration or the decomposition of sulfate and hydroxide groups. Exothermic events, such as the crystallization of amorphous precursors into Cr₂O₃, can be detected if using a simultaneous thermal analyzer (STA) that also performs Differential Thermal Analysis (DTA).[10]

Data Presentation and Interpretation

The quantitative data obtained from characterization are crucial for quality control and for understanding the material's properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | Cr(OH)SO₄ | [2][11] |

| Molar Mass | ~165.07 g/mol | [3][4] |

| Appearance | Amorphous dark green powder | [1][3] |

| Synonyms | Basic chromium sulfate, Monobasic chromium sulfate | [2][4][11] |

| CAS Number | 12336-95-7 | [3][11] |

| Density | ~1.57 g/cm³ | [1] |

| Melting Point | >900°C (Decomposes) | [1][4] |

| Solubility in Water | 200 g/100 mL at 20°C |[1][4] |

Table 2: Key FTIR Vibrational Bands for this compound and Related Species

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|

| ~3444 | O-H stretching (adsorbed water, structural -OH) | [12] |

| ~1619 | O-H bending (hydroxide groups) | [5] |

| ~1122 | S-O stretching (sulfate groups) | [5][12] |

| 609, 556, 443 | Overlapping vibrations between Cr-O and SO₄²⁻ | [12][13] |

| 563 - 623 | Cr-O vibrations (in crystalline Cr₂O₃ after calcination) |[5] |

Table 3: Thermal Events for Amorphous Chromium Hydroxide Precursors from TGA/DTA

| Temperature Range (°C) | Event | Observation | Reference(s) |

|---|---|---|---|

| ~100 - 250 | Dehydration | Endothermic mass loss | [10] |

| ~265 - 325 | Intermediate Formation | Exothermic peaks | [10] |

| 410 - 420 | Crystallization of Cr₂O₃ | Sharp exothermic peak in DTA |[10] |

Conclusion

This guide has outlined the fundamental synthesis and characterization protocols for this compound. The selection of a synthesis method—be it precipitation, reduction, or hydrothermal—is critical as it directly impacts the physicochemical properties of the final product. A thorough characterization using a combination of XRD, SEM, FTIR, and TGA is essential for confirming the identity, purity, structure, and thermal stability of the material. The detailed methodologies and compiled data presented herein serve as a valuable resource for researchers engaged in the synthesis and application of this important chromium compound.

References

- 1. echemi.com [echemi.com]

- 2. CAS 12336-95-7: this compound (Cr(OH)(SO4)) [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Research Chemicals Supplier [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Chromium Sulfate Basic Cr(SO4)(OH) China Manufacturers Suppliers Factory Exporter [jinhetec.com]

- 12. jmcs.org.mx [jmcs.org.mx]

- 13. researchgate.net [researchgate.net]

"chromium hydroxide sulfate chemical properties and structure"

An In-depth Technical Guide to Chromium Hydroxide (B78521) Sulfate (B86663)

Introduction

Chromium Hydroxide Sulfate, often referred to as basic chromium sulfate, is an inorganic compound of significant industrial and research importance. With the general chemical formula Cr(OH)SO₄, it is a key substance in the leather tanning industry, where it acts as a tanning agent to stabilize collagen fibers in animal hides, enhancing their durability, flexibility, and resistance to microbial degradation.[1][2][3] Beyond its primary role in leather production, it serves as a precursor for other chromium compounds, a mordant in the dye industry, a component in the manufacturing of green pigments and inks, and finds applications in ceramics and as a catalyst.[1][2][4][5][6] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and characterization for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Formula

This compound is not a single, stoichiometrically simple compound but rather a complex material. While often represented by the idealized formula Cr(OH)SO₄ , commercial products are typically amorphous mixtures.[5][7] These mixtures consist of complex polynuclear chromium(III) entities bridged by hydroxide (OH⁻) and sulfate (SO₄²⁻) ligands.

The general formula for the commercial product can be expressed as Cr(OH)ₘ(SO₄)ₙ·xH₂O , where the basicity of the salt is determined by the ratio of hydroxide to chromium.[7][8] Another representation for the basic sulfate, particularly in the context of tanning liquors, is [Cr₂(H₂O)₆(OH)₄]SO₄ .[9] The structure in the solid state is complex and typically amorphous, with particles appearing glassy under a microscope.[7][8] The chromium(III) center typically adopts an octahedral coordination sphere with water, hydroxide, and sulfate ligands.[9]

Key Identifiers:

-

Chemical Name: this compound[1]

-

Synonyms: Basic Chromium Sulfate, Basic Chromic Sulfate, Monobasic Chromium Sulfate[5][10][11]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a green powder or crystalline solid with high water solubility.[1][6][11]

| Property | Value | Reference(s) |

| Molecular Weight | 165.07 g/mol | [10][12][13] |

| Appearance | Green powder, dark green liquid, or flakes | [1][7][11] |

| Density | 1.25 - 1.57 g/cm³ | [1][11][14] |

| Water Solubility | 200 g/100 mL at 20°C | [1][11] |

| Solubility in Alcohol | Insoluble | [6][8] |

| Hygroscopicity | Strong | [7][8] |

Thermal Properties

This compound exhibits high thermal stability, a property crucial for its application in ceramics and as a catalyst precursor.[1][2]

| Property | Value | Reference(s) |

| Melting Point | >900°C | [1][2][11] |

| Boiling Point | 102°C (for aqueous solution) | [1][2] |

| Thermal Decomposition | Decomposes at elevated temperatures to release toxic fumes of chromium and sulfur oxides.[1][5] Calcination yields chromium(III) oxide (Cr₂O₃); amorphous Cr₂O₃ forms at 300°C, and crystalline phases form at 400-500°C. | [4] |

Experimental Protocols: Synthesis and Characterization

Synthesis Methodologies

Several methods are employed for the industrial and laboratory synthesis of this compound.

Protocol 1: Sulfur Dioxide Reduction (Industrial Method) This is a common industrial method involving the reduction of hexavalent chromium.[3][9]

-

Reaction Setup: A lead-lined or glass-lined reactor equipped with a stirrer is charged with a solution of sodium dichromate (Na₂Cr₂O₇).

-

Reduction: Sulfur dioxide (SO₂) gas is bubbled through the solution. The reaction is exothermic and should be controlled. The overall reaction is: Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)(SO₄) + Na₂SO₄[9]

-

Basicity Adjustment: The basicity of the final product can be adjusted by adding a base, such as sodium carbonate.[3][9]

-

Product Isolation: The resulting solution contains basic chromium sulfate and sodium sulfate. The sodium sulfate is often left in the final product as it is inert in the tanning process.[9] The product is typically spray-dried to obtain a green powder.

Protocol 2: Organic Reduction Method This method uses an organic reducing agent, such as sucrose (B13894) or molasses.[7]

-

Acidification: Sodium dichromate mother liquor is acidified in a reactor with sodium bisulfate solution or sulfuric acid.

-

Reduction: A sucrose solution is slowly added to the acidified dichromate solution under constant stirring. The hexavalent chromium is reduced to trivalent chromium. The reaction is kept at a boil to ensure completion.[7]

-

Processing: The resulting viscous, syrup-like liquid is diluted with water. It is then cooled and crystallized to remove a portion of the sodium sulfate byproduct.[7]

-

Final Product: The remaining solution is concentrated or dried to yield the final basic chromium sulfate product.

Protocol 3: Chemical Precipitation (Laboratory Scale) This method allows for controlled synthesis in a laboratory setting.[4]

-

Starting Material: Prepare an aqueous solution of a chromium(III) salt, such as chromium(III) sulfate (Cr₂(SO₄)₃).

-

Precipitation: Slowly add a base, such as a dilute sodium hydroxide (NaOH) solution, to the chromium salt solution with vigorous stirring.

-

pH Control: Carefully monitor and maintain the pH of the solution in the range of 2 to 4. This is critical to facilitate partial neutralization and prevent the complete precipitation of chromium(III) hydroxide (Cr(OH)₃).[4]

-

Aging and Isolation: The precipitate is aged, then isolated by filtration, washed with deionized water to remove soluble impurities, and dried under controlled conditions.

Characterization Techniques

The structure and properties of synthesized this compound are confirmed using various analytical techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present. Characteristic vibration bands for sulfate groups (S-O stretching) are observed around 1122 cm⁻¹, while O-H bending modes confirm the presence of hydroxide groups.[4]

-

X-ray Photoelectron Spectroscopy (XPS): This technique is employed to determine the elemental composition and, crucially, the oxidation state of chromium. The binding energy of the Cr 2p₃/₂ peak confirms the presence of Cr(III).[4]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These methods are used to study the thermal stability and decomposition pathway of the compound. They provide quantitative data on mass loss at specific temperatures, corresponding to the loss of water and the decomposition to chromium oxide.[15]

Visualization of Relationships and Workflows

The following diagrams illustrate the key relationships and a typical experimental workflow for this compound.

Caption: Logical relationships between synthesis, properties, and applications.

Caption: General experimental workflow for synthesis and characterization.

References

- 1. echemi.com [echemi.com]

- 2. innospk.com [innospk.com]

- 3. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]

- 4. This compound | Research Chemicals Supplier [benchchem.com]

- 5. CAS 12336-95-7: this compound (Cr(OH)(SO4)) [cymitquimica.com]

- 6. toplusinc.com [toplusinc.com]

- 7. chembk.com [chembk.com]

- 8. Chromium (iii) Sulphate Basic [kmchem.com]

- 9. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 10. Chromium Sulfate Basic Cr(SO4)(OH) China Manufacturers Suppliers Factory Exporter [jinhetec.com]

- 11. This compound (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. 12336-95-7 CAS MSDS (Chromium sulfate,basic,solid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

Basic Chromium Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of basic chromium sulfate (B86663), a complex inorganic compound with significant industrial applications. This document details its chemical identity, molecular weight, key physicochemical properties, synthesis protocols, and analytical procedures. The information is intended for researchers, chemists, and professionals in fields requiring a thorough understanding of chromium chemistry, particularly in the context of synthesis and material science.

Chemical Identity and Physicochemical Properties

Basic chromium sulfate is not a single, strictly defined compound but rather a complex mixture of chromium(III) sulfate salts containing hydroxyl groups. Its composition can vary, which is reflected in its "basicity." The most commonly cited chemical formula is Cr(OH)(SO₄) .[1][2] However, it often exists in hydrated forms, represented as Cr(OH)SO₄·xH₂O .[3]

The molecular structure involves chromium(III) ions coordinated with both sulfate and hydroxide (B78521) ligands. These units can polymerize to form more complex structures. The "basicity" of the compound, a critical parameter in its industrial applications, refers to the percentage of the chromium's coordination sites occupied by hydroxyl groups. A typical commercial product has a basicity of 33%.[1][3]

Molecular Formula and Weight

The chemical formula and corresponding molecular weight can be represented in several ways, reflecting the compound's complex and variable nature.

| Chemical Formula | Molar Mass ( g/mol ) | Notes |

| Cr(OH)SO₄ | 165.06 | Anhydrous form |

| CrH₃O₁₂S₃ | 343.21 | A representation of a hydrated form[1] |

| [Cr₂(H₂O)₆(OH)₄]SO₄ | 342.18 | A proposed structure for a common basic chromium sulfate[4] |

| Cr₂(SO₄)₃ | 392.16 | For comparison: Normal chromium(III) sulfate (anhydrous)[4] |

Physicochemical and Quality Parameters

Basic chromium sulfate is typically a fine, dark green, amorphous powder or flake that is readily soluble in water.[1][5] Its solution is acidic. Key quality parameters for commercial grades are summarized below.

| Parameter | Typical Value/Range | Reference |

| Appearance | Fine, free-flowing, dark green powder | [2] |

| Chromium(III) Oxide (Cr₂O₃) Content | 24% - 26% (w/w) | [6][7] |

| Basicity | 32% - 34% | [6][7] |

| pH (of a 6% w/v aqueous solution) | 2.8 - 3.2 | [7] |

| Density | ~1.7 g/cm³ | - |

| Melting Point | 90 °C (Decomposes) | - |

| Water Solubility | Soluble in cold water, very soluble in hot water | [1][2] |

| Moisture Content | 9.0% - 10.0% (w/w) | - |

| Matter Insoluble in Water | 0.05% – 0.15% (w/w) | - |

Experimental Protocols

The industrial production of basic chromium sulfate primarily involves the reduction of hexavalent chromium (from sodium dichromate) to trivalent chromium in an acidic medium. The two most common methods are reduction by sulfur dioxide and reduction by organic compounds like sucrose (B13894) or glucose.

Synthesis Workflow Diagram

The following diagram illustrates the general manufacturing process for basic chromium sulfate, starting from the reduction of sodium dichromate.

Caption: Figure 1. General Manufacturing Workflow for Basic Chromium Sulfate.

Synthesis Protocol 1: Sulfur Dioxide Reduction Method

This method is widely used for large-scale production. It involves bubbling sulfur dioxide gas through an acidified solution of sodium dichromate.

Reaction: Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)SO₄ + Na₂SO₄

Methodology:

-

Preparation of Dichromate Solution: Prepare a concentrated solution of sodium dichromate (Na₂Cr₂O₇·2H₂O), for instance, 300-400 g/L, in a suitable glass-lined reactor.[5]

-

Acidification: Add sulfuric acid (H₂SO₄) to the reactor to acidify the solution. The amount of acid is critical for achieving the target basicity.

-

Reduction: Introduce sulfur dioxide (SO₂) gas into the solution while stirring. The reaction is exothermic and the temperature should be controlled, typically in the range of 60-80 °C.[5] The color of the solution will change from orange-red to a deep green, indicating the reduction of Cr(VI) to Cr(III).

-

Endpoint Determination: The reaction is monitored until all hexavalent chromium is reduced. This can be checked using a qualitative test with an indicator like diphenylcarbazide.

-

Adjustment and Maturation: After reduction, the solution (known as "green liquor") is boiled to remove any excess SO₂.[5] The solution is then aged, which allows for the formation of stable chromium complexes.

-

Drying: The final solution is typically spray-dried at temperatures between 100-160 °C to obtain the solid basic chromium sulfate powder.[5]

Synthesis Protocol 2: Organic Reduction Method (Sucrose/Glucose)

This method uses a readily available and safer reducing agent compared to sulfur dioxide. Glucose or sucrose is used to reduce the hexavalent chromium.

Reaction (using glucose as an example): 4Na₂Cr₂O₇ + C₆H₁₂O₆ + 12H₂SO₄ → 8[Cr(OH)SO₄·0.5Na₂SO₄] + 6CO₂ + 14H₂O[8]

Methodology:

-

Preparation of Dichromate Solution: In a glass-lined reactor equipped with a stirrer, prepare a solution of sodium dichromate.

-

Acidification: Acidify the solution by slowly adding sulfuric acid or sodium bisulfate solution while stirring.[2]

-

Reduction: Slowly add a solution of the organic reducing agent (e.g., sucrose or glucose) to the acidified dichromate solution.[2] The reaction is highly exothermic and the addition rate must be carefully controlled to maintain the temperature.

-

Completion of Reaction: Towards the end of the reaction, the solution is maintained at boiling temperature to ensure the complete reduction of Cr(VI).[2]

-

Post-Processing: The resulting viscous, syrup-like liquid is cooled. It can be subjected to crystallization at low temperatures (below 10 °C) to precipitate out some of the sodium sulfate, thereby purifying the product.[2]

-

Drying: The purified liquid product is then concentrated and dried, often using a spray dryer, to yield the final solid product.

Analytical Procedures

To ensure the quality and consistency of basic chromium sulfate, several key parameters are analyzed. The most important are the chromium content and the basicity.

Determination of Chromium(III) Content

This procedure determines the total chromium content, typically expressed as % Cr₂O₃. The method involves the oxidation of Cr(III) to Cr(VI), followed by a redox titration.

Principle: Chromium(III) in the sample is oxidized to dichromate (Cr₂O₇²⁻) using a strong oxidizing agent like ammonium (B1175870) peroxodisulfate in an acidic solution. The resulting dichromate is then titrated with a standardized solution of a reducing agent, such as ferrous ammonium sulfate (FAS), using a redox indicator.

Methodology:

-

Sample Preparation: Accurately weigh a sample of basic chromium sulfate and dissolve it in distilled water.

-

Oxidation: Transfer the solution to a beaker, add concentrated sulfuric acid, and dilute with distilled water. Add ammonium peroxodisulfate and boil the solution for approximately 20 minutes to ensure complete oxidation of Cr(III) to Cr(VI).[9]

-

Titration: Cool the solution. Add a few drops of a redox indicator (e.g., sodium diphenylamine (B1679370) sulfonate). Titrate the solution with a standardized 0.1 N ferrous ammonium sulfate solution until the endpoint is reached, indicated by a sharp color change.[10]

-

Calculation: The percentage of Cr₂O₃ is calculated from the volume of FAS titrant used, its normality, and the initial weight of the sample.

Determination of Basicity

Basicity is a measure of the hydroxyl content relative to the total coordination sites of the chromium. It is determined by an acid-base titration. The official method is described in standards such as ASTM D4654, which applies to leather but the principle is the same for the chemical itself.[1][9][11][12][13]

Principle: A known weight of the basic chromium sulfate is dissolved in water. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) to a specific pH endpoint. The amount of base consumed is used to calculate the basicity.

Methodology:

-

Sample Preparation: Prepare a standard aqueous solution of the basic chromium sulfate sample (e.g., 1% w/v).

-

Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Calibrate and immerse a pH electrode connected to a pH meter.

-

Titration: Slowly titrate the solution with a standardized sodium hydroxide solution (e.g., 0.1 N) while continuously monitoring the pH.

-

Endpoint and Calculation: The titration is continued until a stable, predefined pH endpoint is reached. The basicity is calculated based on the volume of NaOH added, its concentration, the chromium content of the sample, and the initial sample weight. The calculation essentially determines the proportion of acid groups that have been replaced by hydroxyl groups.

Applications and Toxicological Considerations

Applications

While the primary industrial use of basic chromium sulfate is in the chrome tanning of leather, its role as a chemical intermediate is highly relevant to researchers.[3] It serves as a precursor for the synthesis of a wide range of other chromium(III) compounds, including pigments, catalysts, and mordants for the textile industry.[2] Its well-characterized, water-soluble nature makes it a convenient starting material for developing novel chromium-based materials.

Toxicological Profile

A critical aspect for any professional handling chromium compounds is understanding the difference in toxicity between its oxidation states.

-

Chromium(III): The trivalent state, as found in basic chromium sulfate, is considered an essential trace element for mammals and exhibits significantly lower toxicity.[2]

-

Chromium(VI): The hexavalent state, found in the sodium dichromate precursor, is highly toxic, corrosive, and a known carcinogen.[3]

Therefore, ensuring the complete reduction of Cr(VI) to Cr(III) during synthesis is paramount for the safety of the final product.[2] Standard analytical methods exist (e.g., EN ISO 17075) to detect trace amounts of Cr(VI) in materials.[7] Professionals in drug development should be particularly aware of this distinction, as any application of chromium-containing compounds would require rigorous testing to ensure the absence of the hazardous hexavalent form.

References

- 1. store.astm.org [store.astm.org]

- 2. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]

- 3. Basic Chrome Sulphate,Basic Chrome Sulfate for Tannery,Tanning Agent Basic Chrome Sulfate Manufacturers and Suppliers in China [jinhetec.com]

- 4. mst.dk [mst.dk]

- 5. CN1099727A - Making method for basic chromium sulfate - Google Patents [patents.google.com]

- 6. CN102432067A - Process for preparing basic chromium sulfate by using waste chromium material - Google Patents [patents.google.com]

- 7. Chromium VI test method updated [satra.com]

- 8. CN104609473A - Method for preparing basic chromium sulfate from chromium phosphate - Google Patents [patents.google.com]

- 9. store.astm.org [store.astm.org]

- 10. benchchem.com [benchchem.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. scribd.com [scribd.com]

- 13. standards.iteh.ai [standards.iteh.ai]

A Comprehensive Technical Guide to the Solubility of Chromium Hydroxide Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of chromium hydroxide (B78521) sulfate (B86663) (Cr(OH)SO₄) in various solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the dissolution characteristics of this inorganic compound. The guide details quantitative solubility data, experimental protocols for solubility determination, and logical workflows to assist in experimental design and interpretation.

Executive Summary

Chromium hydroxide sulfate, also known as basic chromium sulfate, is an inorganic compound of significant industrial importance, primarily in leather tanning and as a precursor for pigments and catalysts. Its solubility is a critical parameter influencing its reactivity, bioavailability, and environmental fate. This guide consolidates available data on its solubility in aqueous and non-aqueous systems and provides standardized methodologies for its experimental determination.

Physicochemical Properties of this compound

-

Chemical Formula: Cr(OH)SO₄

-

Molar Mass: 165.07 g/mol [1]

-

Appearance: Green powder or crystals[1]

-

Key Applications: Leather tanning, pigment production, catalysis, and metal surface treatment.[2]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent and the physicochemical conditions, such as temperature and pH.

Aqueous Solubility

This compound is highly soluble in water. The available quantitative data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | 200 | [1][2] |

Solubility in Acidic and Alkaline Solutions

Qualitative observations indicate that this compound is soluble in acidic solutions.[3] In alkaline solutions, it undergoes hydrolysis, leading to the formation of a chromium(III) hydroxide precipitate.[3]

Solubility in Organic Solvents

Experimental Protocols for Solubility Determination

The following section details standardized methodologies for determining the solubility of this compound. These protocols are based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

General Experimental Workflow

The logical flow for determining the solubility of this compound is depicted in the diagram below.

Caption: General workflow for determining the solubility of this compound.

Protocol 1: Determination of Water Solubility (Based on OECD Test Guideline 105)

This method is suitable for determining the solubility of this compound in water.[5][6][7][8][9]

Materials:

-

This compound (analytical grade)

-

Deionized water

-

Thermostatically controlled shaker or magnetic stirrer

-

Analytical balance (±0.1 mg)

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., with 0.45 µm pore size filter)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for chromium quantification (e.g., Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS))

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add portions of this compound to a known volume of water at the desired temperature with stirring until undissolved solid remains.

-

Definitive Test (Flask Method): a. Add an excess amount of this compound (determined from the preliminary test) to a known volume of deionized water in a flask. b. Tightly stopper the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 20 ± 0.5 °C). c. Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically take samples to ensure equilibrium has been reached (i.e., the concentration of the solute is constant). d. After equilibration, allow the solid to settle. e. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure the temperature is maintained during this step. f. Accurately dilute an aliquot of the clear supernatant to a suitable concentration for analysis. g. Determine the concentration of chromium in the diluted solution using a calibrated analytical method (e.g., ICP-MS or AAS).

-

Calculation: Calculate the solubility of this compound from the measured chromium concentration, taking into account the dilution factor and the molar masses.

Caption: Experimental workflow for determining the water solubility of this compound.

Protocol 2: Determination of Solubility in Acidic or Basic Solutions

This protocol is designed to assess the solubility of this compound under varying pH conditions.

Materials:

-

Same as Protocol 4.2

-

Acidic solutions of known pH (e.g., prepared with HCl or H₂SO₄)

-

Basic solutions of known pH (e.g., prepared with NaOH)

-

pH meter

Procedure:

-

Follow the steps outlined in Protocol 4.2 (Definitive Test), replacing deionized water with the acidic or basic solution of the desired pH.

-

Before and after equilibration, measure and record the pH of the solution.

-

Proceed with the separation, dilution, and analysis steps as described in Protocol 4.2.

-

When analyzing solubility in basic solutions, be observant of any precipitate formation, which would indicate hydrolysis of the this compound.

Protocol 3: Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of this compound in non-aqueous solvents.

Materials:

-

Same as Protocol 4.2

-

Organic solvent of interest (analytical grade)

Procedure:

-

Follow the steps outlined in Protocol 4.2 (Definitive Test), substituting the organic solvent for deionized water.

-

Ensure that the chosen analytical method for chromium quantification is compatible with the organic solvent matrix. Matrix matching or appropriate sample preparation (e.g., acid digestion of the solvent) may be necessary before analysis by ICP-MS or AAS.

-

Due to the generally lower solubility of inorganic salts in organic solvents, a gravimetric method may also be employed if the solubility is sufficiently high: a. After filtration of the saturated solution, a known volume of the filtrate is evaporated to dryness in a pre-weighed container. b. The mass of the residue is then determined, and the solubility is calculated.

Logical Relationships in Solubility

The solubility of this compound is governed by several interrelated factors, as illustrated in the diagram below.

Caption: Interplay of factors affecting the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While its solubility in water is well-documented, further research is needed to quantify its solubility in a broader range of organic solvents. The provided experimental protocols offer a standardized approach for researchers to generate reliable and comparable solubility data, which is essential for the effective application of this compound in various scientific and industrial fields.

References

- 1. This compound (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Solubility Rules for Inorganic Compounds [thoughtco.com]

- 4. chromium hydroxide sulphate [chembk.com]

- 5. filab.fr [filab.fr]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

A Comprehensive Technical Guide to the Thermal Decomposition of Chromium Hydroxide Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium hydroxide (B78521) sulfate (B86663), often referred to as basic chromium sulfate with the general formula Cr(OH)SO₄, is a compound of significant industrial importance, particularly in the leather tanning industry. Understanding its thermal decomposition behavior is crucial for a variety of applications, including the development of chromium-based catalysts, pigments, and advanced materials, as well as for the safe and environmentally sound disposal of chromium-containing waste. This technical guide provides a detailed overview of the thermal decomposition of chromium hydroxide sulfate, summarizing key quantitative data, outlining experimental protocols, and visualizing the decomposition pathway.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-stage process involving dehydration, dehydroxylation, and desulfation, ultimately yielding chromium(III) oxide (Cr₂O₃) as the final solid product. The process can be broadly categorized into four main stages, each occurring within a specific temperature range and associated with a distinct mass loss.

Key Decomposition Stages

The decomposition begins with the loss of physically and chemically bound water at lower temperatures, followed by the removal of hydroxyl groups. As the temperature increases further, the sulfate group becomes unstable and decomposes, releasing sulfur oxides. The final stage involves the crystallization of the remaining solid into the stable chromium(III) oxide phase.

Quantitative Decomposition Data

The following table summarizes the quantitative data obtained from the thermogravimetric analysis (TGA) of a sample containing basic chromium sulfate. It is important to note that this data is derived from a study on a calcined hydrotalcite that had adsorbed basic chromium sulfate, and therefore the weight loss percentages may not be fully representative of the pure compound but provide a valuable insight into the decomposition process.[1]

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Evolved Gaseous Species (Predicted) | Proposed Process |

| 1 | Ambient - 210.7 | 210.7 | 23.15 | H₂O | Elimination of chemically bound water |

| 2 | 210.7 - 404.8 | 404.8 | 9.61 | H₂O, CO₂ | Dehydroxylation and decarbonation |

| 3 | 404.8 - 619.4 | 619.4 | 8.74 | H₂O | Degradation of hydroxo complexes |

| 4 | 600 - 800 | - | - | SO₂, SO₃ | Decomposition of the sulfate phase |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on a suite of analytical techniques, primarily thermogravimetric analysis (TGA), differential thermal analysis (DTA), or differential scanning calorimetry (DSC), often coupled with evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Typical Experimental Parameters:

-

Instrument: A thermogravimetric analyzer.

-

Sample Mass: Approximately 15 mg.[1]

-

Heating Rate: 10 °C/min.[1]

-

Temperature Range: Ambient to 800 °C.[1]

-

Atmosphere: Nitrogen or an inert gas, with a flow rate of 50 mL/min.[1]

-

Crucible: Alumina or platinum.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in temperature between a sample and a reference material (DTA) or the heat flow required to maintain the sample and reference at the same temperature (DSC) as a function of temperature. This provides information on endothermic and exothermic processes.

Typical Experimental Parameters:

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA/DSC concurrently.

-

Reference Material: Alumina (Al₂O₃) or an empty crucible.

-

Heating Rate: Consistent with the TGA parameters (e.g., 10 °C/min).

-

Temperature Range: Consistent with the TGA parameters (e.g., ambient to 800 °C).

-

Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air), depending on the desired analysis.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the chemical composition of the gaseous products evolved during the thermal decomposition.

Procedure: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line (typically maintained at around 200-250 °C to prevent condensation of evolved gases). As the sample is heated in the TGA, the evolved gases are continuously introduced into the mass spectrometer. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, allowing for the identification of the gaseous species as a function of temperature.

Visualizing the Decomposition Pathway

The logical progression of the thermal decomposition of this compound can be visualized as a series of sequential steps.

Caption: Logical workflow of the thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a complex, multi-step process that has been elucidated through various thermal analysis techniques. The decomposition proceeds through the sequential loss of water and hydroxyl groups, followed by the decomposition of the sulfate moiety to yield chromium(III) oxide. The precise temperatures and mass losses associated with each step can be influenced by factors such as the sample's hydration state, purity, and the experimental conditions, particularly the heating rate and atmosphere. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with chromium compounds, enabling better process control, material design, and environmental management. Further research utilizing simultaneous TGA-DTA/DSC and TG-MS on pure, well-characterized this compound is recommended to refine the quantitative data and provide a more detailed understanding of the evolved gas profiles.

References

An In-depth Technical Guide on the Hygroscopic Nature of Basic Chromium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic chromium sulfate (B86663), a complex inorganic compound with the general formula Cr(OH)m(SO4)n·xH2O, is a cornerstone of the leather tanning industry and finds applications in other chemical processes.[1][2] Its efficacy as a tanning agent is intrinsically linked to its interaction with water, not only in solution but also in its solid state. This technical guide delves into the hygroscopic nature of basic chromium sulfate, a critical property influencing its stability, handling, and performance.

Basic chromium sulfate is characterized as a dark green, amorphous powder or flake.[3][4][5] A key physical characteristic is its high hygroscopicity, meaning it readily absorbs moisture from the atmosphere.[6][7] This property is vital in the tanning process as it helps to maintain a consistent moisture level during the drying phase of leather production.[6] The compound is soluble in water but insoluble in alcohol.[2]

Physicochemical Properties and Water Interaction

The chemical structure of basic chromium sulfate is not a simple salt but a complex arrangement of chromium atoms, hydroxide (B78521) ions, sulfate ions, and water molecules. The water molecules can be present as coordinated ligands directly bonded to the chromium ions or as water of hydration within the crystal lattice.[1] It is this loosely bound water of hydration and the potential for coordination with atmospheric water that drives the hygroscopic nature of the compound.

The general formula Cr(OH)SO4·nH2O underscores the integral role of water in its structure.[2] Different hydrated forms of chromium sulfate exist, with varying numbers of water molecules, which can influence their physical properties, including hygroscopicity.[1]

Quantitative Analysis of Moisture Content

Precise quantification of the water content in basic chromium sulfate is crucial for quality control and for understanding its hygroscopic behavior. Several analytical techniques can be employed for this purpose.

Thermogravimetric Analysis (TGA)

For instance, a study on a chromium(III)-hydrotalcite composite, where basic chromium sulfate was the source of chromium, showed a significant weight loss attributed to the elimination of chemically bound water at approximately 210.7°C.[8] Further weight loss at higher temperatures was associated with dehydroxylation and decomposition of the sulfate groups.[8] Another study on chromium(III) sulfate hydrates indicated a multi-step dehydration process upon heating, with the final water molecules being removed at temperatures between 375 and 500 K (102 to 227 °C).[9]

Table 1: Summary of Thermal Decomposition Data for a Cr(III)-Hydrotalcite Composite [8]

| Temperature (°C) | Weight Loss (%) | Attributed To |

| 210.7 | 23.15 | Elimination of chemically bound water |

| 404.81 | 9.61 | Dehydroxylation and decarbonatation |

| 619.35 | 8.74 | Thermal degradation of hydroxo complexes |

| 600 - 800 | - | Thermal decomposition of the sulfate phase |

Note: This data is for a composite material and not pure basic chromium sulfate, but it illustrates the temperatures at which water and other groups are lost.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[10] It is based on a stoichiometric reaction of iodine with water. This technique can be applied to determine the total water content in basic chromium sulfate, including both free and bound water.

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA)

This protocol is a general guideline for performing TGA on a powder sample like basic chromium sulfate to determine its water content and thermal stability.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of basic chromium sulfate powder (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).[8]

-

Atmosphere: An inert atmosphere, such as dry nitrogen, is typically used to prevent oxidative side reactions, with a constant flow rate (e.g., 50 mL/min).[8]

-

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify distinct weight loss steps. The percentage weight loss in each step is calculated and correlated to the loss of water and other volatile components.

References

- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Chromium Sulfate Basic - Henan Chemger Group Corporation [chemger.com]

- 3. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]

- 4. 5.imimg.com [5.imimg.com]

- 5. Basic Chromium Sulphate, Basic chrome sulphate [vidar-chemical.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. jmcs.org.mx [jmcs.org.mx]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. mcckf.com [mcckf.com]

An In-depth Technical Guide to the Coordination Chemistry of Chromium (III) Hydroxide Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (III) hydroxide (B78521) sulfate (B86663), often referred to as basic chromium sulfate, is a coordination compound of significant industrial and scientific interest. Its chemistry is dominated by the versatile coordination properties of the chromium (III) ion, a d³ metal ion that typically forms kinetically inert octahedral complexes. This guide provides a comprehensive overview of the synthesis, structure, coordination chemistry, and key applications of chromium (III) hydroxide sulfate, with a particular focus on aspects relevant to materials science and the life sciences.

Chromium (III) sulfate exists in various hydrated forms, and its aqueous solutions are known for their complex equilibria, involving hydrolysis, olation, and oxolation reactions. These processes lead to the formation of polynuclear chromium (III) complexes with bridging hydroxide and sulfate ligands, which are fundamental to its primary application as a tanning agent in the leather industry.[1][2][3] The ability of these complexes to cross-link collagen fibers is a testament to the rich coordination chemistry of chromium (III).[4]

Beyond its traditional use, the coordination chemistry of chromium (III) complexes is a subject of ongoing research, particularly in the context of their biological activity. While hexavalent chromium is a known carcinogen, trivalent chromium is considered an essential trace element. The antimicrobial properties of various chromium (III) coordination compounds are being explored, opening potential avenues for the development of new therapeutic agents.[5][6]

Synthesis and Structure

Synthesis

The industrial production of basic chromium sulfate typically involves the reduction of hexavalent chromium (chromate or dichromate salts) in the presence of sulfuric acid.[7][8] Common reducing agents include sulfur dioxide and organic compounds like sucrose.[2][7]

Experimental Protocol: Synthesis via Sulfur Dioxide Reduction [2][7]

-

Reaction Setup: A lead-lined or glass-lined reactor equipped with a stirrer is charged with a solution of sodium dichromate.

-

Acidification: The sodium dichromate solution is acidified with sulfuric acid.

-

Reduction: Sulfur dioxide gas is bubbled through the acidified solution. The reaction is exothermic and the temperature is typically maintained to ensure the reaction goes to completion. The overall reaction can be represented as: Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)SO₄ + Na₂SO₄[2]

-

Basicity Adjustment: The "basicity" of the resulting solution, which refers to the percentage of the total negative charge on the chromium complex that is contributed by hydroxide ions, is a critical parameter.[2] It can be adjusted by the addition of a mild alkali, such as sodium carbonate.

-

Product Isolation: The resulting solution of basic chromium sulfate can be used directly or concentrated and spray-dried to obtain a solid green powder.[7]

Structure and Speciation in Solution

In aqueous solution, the chromium (III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The coordination chemistry of chromium (III) hydroxide sulfate is characterized by a series of complex equilibria:

-

Hydrolysis: The aqua ligands are acidic and can undergo deprotonation to form hydroxo complexes.

-

Olation: Hydroxo-bridged polynuclear complexes are formed through the condensation of hydroxo complexes. This process is favored by an increase in pH.

-

Oxolation: Further condensation can lead to the formation of oxo-bridged complexes, particularly at elevated temperatures.

These reactions result in a complex mixture of mono-, di-, and polynuclear chromium (III) species in solution, where water, hydroxide, and sulfate ions act as ligands. The general formula is often represented as Cr(OH)m(SO₄)n·xH₂O.[9]

Quantitative Data

The following tables summarize key quantitative data for chromium (III) hydroxide sulfate and related species.

Table 1: Physical and Chemical Properties of Chromium (III) Hydroxide Sulfate

| Property | Value | Reference(s) |

| Chemical Formula | Cr(OH)SO₄ | [10] |

| Molecular Weight | 165.07 g/mol | [10] |

| Appearance | Green powder or dark green liquid | [11][12] |

| Melting Point | > 900 °C | [10] |

| Solubility in Water | 200 g/100 mL at 20 °C | [10][11] |

| Density | 1.25 - 1.57 g/cm³ | [10][11] |

Table 2: Spectroscopic Data for Chromium (III) Hydroxide Sulfate and Related Complexes

| Spectroscopic Technique | Parameter | Wavenumber (cm⁻¹)/Wavelength (nm)/Binding Energy (eV) | Assignment/Interpretation | Reference(s) |

| UV-Vis Spectroscopy | λmax | 422.4 nm, 582.9 nm | d-d transitions in dimeric [Cr₂(OH)₂]⁴⁺ species | [13] |

| FT-IR Spectroscopy | Vibrational Band | ~3444 cm⁻¹ | O-H stretching of coordinated water and hydroxide | [13] |

| Vibrational Band | ~1637 cm⁻¹ | H-O-H bending of coordinated water | [13] | |

| Vibrational Band | ~1122 cm⁻¹ | S-O stretching of sulfate ligands | [13][14] | |

| Vibrational Band | 609, 556, 443 cm⁻¹ | Cr-O stretching | [14] | |

| X-ray Photoelectron Spectroscopy (XPS) | Binding Energy | ~576.2 - 577.3 eV | Cr 2p₃/₂ for Cr(III) in oxides and hydroxides | [15] |

| Binding Energy | ~586.2 eV | Cr 2p₁/₂ for Cr(III) | [16] |

Table 3: Hydrolysis Constants for the Cr(III) Ion at 298 K

| Equilibrium Reaction | log K |

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -4.0 |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.7 |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.06 |

| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -8.15 |

Experimental Protocols for Characterization

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique to determine the elemental composition and oxidation state of chromium.

Protocol for XPS Analysis of Chromium Compounds [17]

-

Sample Preparation: Powdered samples are mounted on a sample holder. For air-sensitive samples, preparation should be conducted in an inert atmosphere (e.g., a glovebox).

-

Instrumentation: A high-resolution XPS spectrometer with a monochromatic Al Kα X-ray source is typically used.

-

Data Acquisition: A survey scan is first performed to identify all elements present on the surface. High-resolution spectra are then acquired for the Cr 2p region. Charge neutralization may be necessary for non-conductive samples.

-

Data Analysis: The high-resolution Cr 2p spectrum is analyzed to determine the binding energies of the Cr 2p₃/₂ and Cr 2p₁/₂ peaks. The binding energy is indicative of the chromium oxidation state. For Cr(III) oxides and hydroxides, the Cr 2p₃/₂ peak typically appears in the range of 576-578 eV.[15] Deconvolution of the peaks may be necessary to identify different chromium species present.

Visualizations of Key Processes

Synthesis of Basic Chromium Sulfate

The following diagram illustrates a generalized workflow for the synthesis of basic chromium sulfate via the reduction of sodium dichromate.

Caption: Workflow for the synthesis of basic chromium sulfate.

Chrome Tanning of Leather

The interaction of basic chromium sulfate with collagen is the basis of the chrome tanning process, which stabilizes the collagen matrix of animal hides.

References

- 1. Process flow sheets: Leather manufacturing process technology with flow sheets [processflowsheets.blogspot.com]

- 2. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. dcmsme.gov.in [dcmsme.gov.in]

- 5. Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity [openmedicinalchemistryjournal.com]

- 6. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]

- 8. kmchem.com [kmchem.com]

- 9. chembk.com [chembk.com]

- 10. Chromium hydroxide sulfate (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. This compound | Research Chemicals Supplier [benchchem.com]

- 13. jmcs.org.mx [jmcs.org.mx]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. surfacesciencewestern.com [surfacesciencewestern.com]

Health and Safety Considerations for Chromium Hydroxide Sulfate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for chromium hydroxide (B78521) sulfate (B86663) (Cr(OH)SO₄), a trivalent chromium compound. The information is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, handling procedures, and toxicological profile of this substance. While specific toxicological data for chromium hydroxide sulfate is limited in publicly available literature, this guide synthesizes available information and extrapolates from data on other chromium (III) compounds to provide a thorough safety assessment.

Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula Cr(OH)SO₄. It is also known by other names such as basic chromium sulfate, chromic sulfate (basic), and chromium(III) hydroxide sulfate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 12336-95-7 | |

| Molecular Formula | CrHO₅S | |

| Molecular Weight | 165.07 g/mol | |

| Appearance | Green powder | |

| Solubility | Soluble in water | |

| Melting Point | > 900°C | |

| Stability | Decomposes on heating, producing toxic fumes. The solution in water is a weak acid. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Respiratory or Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Note: The classification may vary slightly between different suppliers and regulatory bodies.

Toxicological Information

The toxicity of chromium compounds is highly dependent on the oxidation state of the chromium ion. Trivalent chromium (Cr(III)), the form present in this compound, is generally considered to be significantly less toxic than hexavalent chromium (Cr(VI)).

Acute Toxicity

Oral: Harmful if swallowed. Ingestion can cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.

Dermal: Harmful in contact with skin. It can cause skin irritation and, in some cases, severe skin burns.

Inhalation: Harmful if inhaled. Inhalation of dust can irritate the respiratory tract. A 13-week inhalation study in rats using basic chromium sulfate dust showed that it produced more severe and widespread effects in the nasal cavity, larynx, lungs, and mediastinal lymph nodes compared to the less soluble chromic oxide. Effects included accumulation of foreign material, infiltration of alveolar macrophages, septal cell hyperplasia, and granulomatous and chronic inflammation. A No-Observed-Adverse-Effect Level (NOAEL) was not established in this study.

Table 3: Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 7760 mg/kg | |

| LD50 | Mouse | Oral | 2900 mg/kg |

Skin and Eye Irritation

This compound is a skin and eye irritant. Direct contact can cause redness, pain, and in severe cases, chemical burns to the skin and serious eye damage.

Sensitization

Repeated or prolonged contact may cause skin sensitization, leading to an allergic reaction upon subsequent exposure. Individuals sensitized to chromium may develop allergic dermatitis.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Carcinogenicity: Trivalent chromium compounds, including this compound, are not classifiable as to their carcinogenicity to humans (IARC Group 3). This is in contrast to hexavalent chromium compounds, which are classified as known human carcinogens (IARC Group 1).

Mutagenicity: Based on available data, this compound is not expected to be mutagenic.

Reproductive Toxicity: There is no specific data available for this compound.

Potential Signaling Pathways and Cellular Mechanisms of Toxicity

While specific studies on the signaling pathways affected by this compound are lacking, research on other chromium (III) compounds and heavy metals provides insights into potential mechanisms of toxicity. The intracellular reduction of any potential trace Cr(VI) impurities to Cr(III) can generate reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress can, in turn, damage cellular components like DNA, proteins, and lipids and activate various signaling pathways.

Studies on other heavy metals have shown that they can activate mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathways, which are crucial in regulating cell proliferation, differentiation, and apoptosis. It is plausible that at high concentrations, chromium (III) from this compound could perturb these pathways, contributing to its toxic effects.

Experimental Protocols

Acute Dermal Irritation/Corrosion (based on OECD 404)

-

Test Animals: Healthy young adult albino rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 g dose of the test substance, moistened with a small amount of a suitable vehicle if solid, is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the reversibility of the effects is assessed for up to 14 days.

Acute Eye Irritation/Corrosion (based on OECD 405)

-

Test Animals: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of the test substance (e.g., 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are scored for irritation. The reversibility of any observed effects is assessed for up to 21 days.

Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD 429)